molecular formula C7H8O3 B060539 (4R,6R)-6-ethynyl-4-hydroxyoxan-2-one CAS No. 171895-59-3

(4R,6R)-6-ethynyl-4-hydroxyoxan-2-one

Cat. No.: B060539
CAS No.: 171895-59-3
M. Wt: 140.14 g/mol
InChI Key: NSADANPRADMZTL-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,6R)-6-ethynyl-4-hydroxyoxan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is a derivative of oxan-2-one, also known as 2-oxooxane, and has a unique structure that makes it an attractive target for research.

Mechanism of Action

The mechanism of action of (4R,6R)-6-ethynyl-4-hydroxyoxan-2-one is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells and reduce the production of amyloid-beta peptides, which are associated with Alzheimer's disease. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using (4R,6R)-6-ethynyl-4-hydroxyoxan-2-one in lab experiments is its unique structure, which makes it an attractive target for research. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using the compound in lab experiments is its potential toxicity, which may require special handling and safety precautions.

Future Directions

There are several future directions for research on (4R,6R)-6-ethynyl-4-hydroxyoxan-2-one. One direction is to further investigate the compound's potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is to study the compound's mechanism of action in greater detail, including its interactions with specific enzymes and cellular pathways. Additionally, future research could focus on developing new derivatives of this compound with improved properties and potential therapeutic effects.

Synthesis Methods

The synthesis of (4R,6R)-6-ethynyl-4-hydroxyoxan-2-one involves the reaction of ethynylmagnesium bromide with 4-hydroxy-2-oxo-2H-pyran-6-carbaldehyde in the presence of a catalyst. The reaction yields the desired product, which can be purified using various methods, including column chromatography and recrystallization.

Scientific Research Applications

(4R,6R)-6-ethynyl-4-hydroxyoxan-2-one has shown potential in various scientific research fields. In medicinal chemistry, the compound has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, the compound has been used to study enzyme inhibition and catalysis. In pharmacology, the compound has been studied for its potential use as a drug delivery system.

Properties

171895-59-3

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(4R,6R)-6-ethynyl-4-hydroxyoxan-2-one

InChI

InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h1,5-6,8H,3-4H2/t5-,6+/m1/s1

InChI Key

NSADANPRADMZTL-RITPCOANSA-N

Isomeric SMILES

C#C[C@H]1C[C@H](CC(=O)O1)O

SMILES

C#CC1CC(CC(=O)O1)O

Canonical SMILES

C#CC1CC(CC(=O)O1)O

synonyms

2H-Pyran-2-one, 6-ethynyltetrahydro-4-hydroxy-, (4R-cis)- (9CI)

Origin of Product

United States

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